molecular formula C11H18O5 B2667601 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid CAS No. 2126178-48-9

6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B2667601
CAS No.: 2126178-48-9
M. Wt: 230.26
InChI Key: LNIMEQXQZWOLIF-UHFFFAOYSA-N
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Description

This compound belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological properties .

Preparation Methods

The synthesis of 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids, which has been shown to be an efficient and environmentally friendly approach .

Chemical Reactions Analysis

6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The Diels–Alder reaction is a notable reaction for furan derivatives, allowing the formation of complex cyclic structures under mild conditions . Common reagents used in these reactions include maleimides and other dienophiles .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives have been explored for their antibacterial, antifungal, and antiviral properties . They have also been investigated for their anti-inflammatory, analgesic, and anticancer activities . In industrial applications, furan derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. Furan derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be compared with other similar compounds, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran . These compounds share the furan ring structure but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-14-7-8-16-11-4-2-3-10(11,9(12)13)5-6-15-11/h2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMEQXQZWOLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC12CCCC1(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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